![molecular formula C16H15NO2S B14593323 Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]- CAS No. 61189-23-9](/img/structure/B14593323.png)
Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]- is an organic compound with a complex structure that includes an acetamide group, a phenyl group, and a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]- typically involves multiple steps, including the formation of the thioether linkage and the acetamide group. One common method involves the reaction of 2-mercaptobenzaldehyde with phenacyl bromide to form the thioether intermediate, followed by acetylation to introduce the acetamide group. The reaction conditions often require the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenacyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated, nitrated, and sulfonated derivatives
Applications De Recherche Scientifique
Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]- involves its interaction with specific molecular targets and pathways. The thioether linkage and phenacyl moiety play crucial roles in its biological activity. The compound may interact with enzymes and receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(2-phenylethyl)-: Similar structure but lacks the thioether linkage.
Acetamide, N-(2-hydroxyphenyl)-: Contains a hydroxyl group instead of the thioether linkage.
Acetamide, N-[2-(acetyloxy)-2-[4-(acetyloxy)phenyl]ethyl]-: Contains acetyloxy groups instead of the thioether linkage.
Uniqueness
Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]- is unique due to the presence of the thioether linkage, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
61189-23-9 |
|---|---|
Formule moléculaire |
C16H15NO2S |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
N-(2-phenacylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C16H15NO2S/c1-12(18)17-14-9-5-6-10-16(14)20-11-15(19)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,18) |
Clé InChI |
QHKNWXJPRYRBRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC=C1SCC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



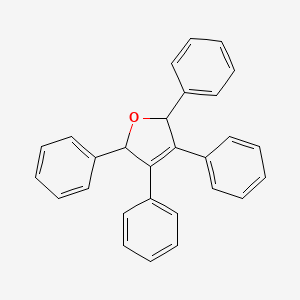
![3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one](/img/structure/B14593261.png)

![2-Chloro-1-[(4-methoxyphenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14593266.png)
![Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B14593275.png)
![6-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14593279.png)
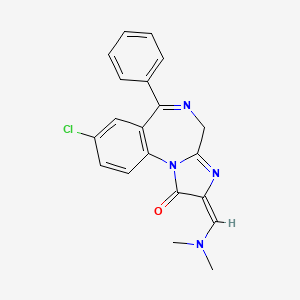
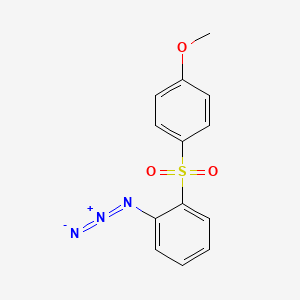
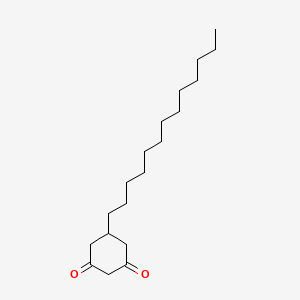
![1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14593309.png)
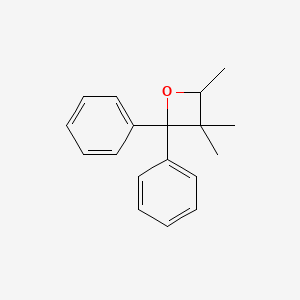
![7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14593314.png)

